(2-Formyl-6-methoxy-3,5-dinitrophenyl) 3-nitrobenzenesulfonate
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Overview
Description
(2-Formyl-6-methoxy-3,5-dinitrophenyl) 3-nitrobenzenesulfonate is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes formyl, methoxy, dinitrophenyl, and nitrobenzenesulfonate groups. These functional groups contribute to its reactivity and versatility in chemical synthesis and research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Formyl-6-methoxy-3,5-dinitrophenyl) 3-nitrobenzenesulfonate typically involves multi-step organic reactions. The starting materials often include 2-formyl-6-methoxy-3,5-dinitrophenol and 3-nitrobenzenesulfonyl chloride. The reaction conditions usually require a solvent such as dichloromethane or acetonitrile, and a base like triethylamine to facilitate the reaction. The reaction is carried out under controlled temperatures, often between 0°C to room temperature, to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to ensure the compound meets the required specifications for industrial applications .
Chemical Reactions Analysis
Types of Reactions
(2-Formyl-6-methoxy-3,5-dinitrophenyl) 3-nitrobenzenesulfonate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with palladium catalyst, iron powder in acidic conditions.
Nucleophiles: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Carboxylic acid derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
(2-Formyl-6-methoxy-3,5-dinitrophenyl) 3-nitrobenzenesulfonate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and as a probe for detecting specific biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (2-Formyl-6-methoxy-3,5-dinitrophenyl) 3-nitrobenzenesulfonate involves its interaction with specific molecular targets. The compound’s functional groups allow it to participate in various chemical reactions, which can modulate biological pathways. For example, the nitro groups can undergo reduction to form amino groups, which can then interact with enzymes or receptors, altering their activity and leading to specific biological effects .
Comparison with Similar Compounds
Similar Compounds
- (2-Formyl-6-methoxy-3,5-dinitrophenyl) 4-nitrobenzenesulfonate
- (2-Formyl-6-methoxy-3,5-dinitrophenyl) 2-nitrobenzenesulfonate
- (2-Formyl-6-methoxy-3,5-dinitrophenyl) 3-chlorobenzenesulfonate
Uniqueness
(2-Formyl-6-methoxy-3,5-dinitrophenyl) 3-nitrobenzenesulfonate is unique due to its specific arrangement of functional groups, which confer distinct reactivity and properties. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
Molecular Formula |
C14H9N3O11S |
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Molecular Weight |
427.30 g/mol |
IUPAC Name |
(2-formyl-6-methoxy-3,5-dinitrophenyl) 3-nitrobenzenesulfonate |
InChI |
InChI=1S/C14H9N3O11S/c1-27-14-12(17(23)24)6-11(16(21)22)10(7-18)13(14)28-29(25,26)9-4-2-3-8(5-9)15(19)20/h2-7H,1H3 |
InChI Key |
KJVYGGHYYFQKBU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1OS(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-])C=O)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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